4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)HYDRAZONE include other hydrazones and imidazole derivatives. Some examples are:
- 5-BROMO-2-HYDROXYBENZALDEHYDE (4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZONE
- N’- (4-bromo-2-hydroxybenzylidene)- 2-chlorobenzohydrazide
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11BrN4O |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-bromo-2-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C10H11BrN4O/c11-8-1-2-9(16)7(5-8)6-14-15-10-12-3-4-13-10/h1-2,5-6,16H,3-4H2,(H2,12,13,15)/b14-6+ |
InChI Key |
WGSUOTGTQDFXFZ-MKMNVTDBSA-N |
Isomeric SMILES |
C1CN=C(N1)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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